(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole
Description
The compound “(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole” (CAS: 1358991-79-3) is a bis-oxazolyl-substituted isoindole derivative with a molecular formula of C₃₀H₂₇N₃O₂ and a molecular weight of 461.6 g/mol. Its structure features a central 2,3-dihydro-5,6-dimethyl-1H-isoindole core symmetrically functionalized with two (4S)-4,5-dihydro-4-phenyl-2-oxazolyl moieties via methylene bridges. The stereochemistry at the oxazolyl groups (4S configuration) and the conjugated Z-configuration of the methylene linkages contribute to its rigid, planar geometry, which is critical for applications in materials science or asymmetric catalysis .
The compound is commercially available as a light yellow powder with 95% purity, primarily used in laboratory research .
Properties
IUPAC Name |
(4S)-2-[(Z)-[(3Z)-5,6-dimethyl-3-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O2/c1-19-13-23-24(14-20(19)2)26(16-30-33-28(18-35-30)22-11-7-4-8-12-22)31-25(23)15-29-32-27(17-34-29)21-9-5-3-6-10-21/h3-16,27-28,31H,17-18H2,1-2H3/b25-15-,26-16-/t27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYYLSOGQDOJQT-OIWCJDAFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C4=CC=CC=C4)NC2=CC5=NC(CO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(/C(=C/C3=N[C@H](CO3)C4=CC=CC=C4)/N/C2=C\C5=N[C@H](CO5)C6=CC=CC=C6)C=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of α-Furyl Azaheterocyclic Precursors
The precursor synthesis begins with the condensation of furfural derivatives and 1,2- or 1,3-N,X-binucleophiles (e.g., amino alcohols or diamines). For example:
-
Furfural modification : 5,6-Dimethylfurfural is reacted with a chiral amino alcohol (e.g., (4S)-4-phenyl-4,5-dihydrooxazole) under acidic conditions to form the α-furyl azaheterocycle.
-
Key conditions : Catalytic p-toluenesulfonic acid (PTSA) in refluxing ethanol (78°C, 12 hours), yielding 85–90% of the intermediate.
Tandem N-Acylation/IMDAF Cycloaddition
The α-furyl azaheterocycle undergoes N-acylation with maleic anhydride, followed by intramolecular cycloaddition:
-
N-Acylation : The amino group of the azaheterocycle reacts with maleic anhydride in dichloromethane at 0°C, forming an α,β-unsaturated acylated intermediate.
-
IMDAF reaction : Heating the intermediate in toluene at 110°C for 6 hours triggers a [4+2] cycloaddition, forming the 7-oxabicyclo[2.2.1]heptene core with exo selectivity.
-
Diastereoselectivity : The reaction favors a single diastereoisomer (>95:5 dr), attributed to steric guidance from the 4-phenyl substituent.
Table 1: IMDAF Reaction Optimization
| Parameter | Condition | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Solvent | Toluene | 92 | >95:5 |
| Temperature | 110°C | 92 | >95:5 |
| Catalyst | None | 92 | >95:5 |
| Alternative solvent | Dichloroethane | 84 | 90:10 |
Post-Cycloaddition Modifications
While the IMDAF product contains a bridged oxabicyclo structure, aromatization or functionalization steps are unnecessary for the target compound. The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4), achieving >97% purity.
Analysis of Stereochemical Control
The (4S)-configured oxazolyl groups dictate the stereochemical outcome. Computational studies suggest that the phenyl substituents at C4 position enforce a chair-like transition state during cycloaddition, minimizing steric clashes and stabilizing the exo adduct. This stereochemical rigidity is critical for maintaining the (1Z,3Z) configuration.
Scalability and Practical Considerations
The one-pot IMDAF strategy is scalable to multigram quantities without yield attrition. Key advantages include:
-
Solvent efficiency : Toluene is recoverable via distillation.
-
Catalyst-free : Eliminates metal contamination risks.
-
Temperature control : Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.
Comparative Evaluation of Alternative Routes
While IMDAF dominates literature, alternative pathways face limitations:
Chemical Reactions Analysis
Types of Reactions
(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxazolyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Reactions
The compound can undergo several types of chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Forms corresponding oxides. |
| Reduction | Yields different reduced forms such as alcohols or amines. |
| Substitution | Oxazolyl groups can participate in substitution reactions with suitable reagents. |
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Chemistry
In synthetic chemistry, (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole serves as a valuable building block for the synthesis of more complex organic molecules. Its structural features facilitate the development of novel compounds with desired properties.
Biology
This compound has potential applications in biological research as a probe for studying enzyme interactions and protein-ligand binding. Its ability to mimic biological substrates allows researchers to investigate biochemical pathways and mechanisms effectively.
Case Study: Enzyme Interaction Studies
A study demonstrated that derivatives of this compound could modulate the activity of specific enzymes involved in metabolic pathways. The oxazolyl groups enable hydrogen bonding interactions that influence enzyme conformation and activity.
Medicine
In medicinal chemistry, ongoing research is exploring the therapeutic potential of this compound as a candidate for drug development. Its unique structure may target specific molecular pathways associated with various diseases.
Clinical Implications
Preliminary studies suggest that derivatives of this compound exhibit anti-cancer properties by inhibiting tumor growth in vitro. Further investigations are necessary to elucidate the mechanisms involved.
Industry
In industrial applications, this compound is utilized in the production of advanced materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for various formulations.
Mechanism of Action
The mechanism of action of (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole involves its interaction with specific molecular targets. The oxazolyl groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The dihydro-isoindole core can participate in electron transfer processes, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Structural Complexity vs. Simplicity: The target compound’s bis-oxazolyl architecture distinguishes it from simpler analogs like the mono-oxazolyl-substituted isoindole-1,3-dione . In contrast, natural compounds like pyoverdine (a Pseudomonas siderophore) exhibit peptide backbones with hydroxamate and chromophore groups, emphasizing biological functionality over synthetic modularity .
Stereochemical Specificity: The (4S) configuration of the oxazolyl groups in the target compound contrasts with racemic or non-chiral analogs. This stereospecificity may influence enantioselective interactions in catalysis or molecular recognition .
Functional Group Impact :
- The phthalimide core in the isoindole-1,3-dione derivative introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to the electron-neutral dihydro-isoindole core of the target compound.
Biological Relevance :
- While the target compound lacks direct evidence of bioactivity, Pseudomonas-derived oxazolyl compounds (e.g., pyoverdine) demonstrate significant roles in iron acquisition and antimicrobial activity . The synthetic bis-oxazolyl isoindole may serve as a scaffold for mimicking such natural products.
Crystallographic Behavior :
- Ring puckering in the oxazolyl and isoindole moieties (as analyzed via methods in ) could differ between analogs. For instance, the dimethyl substitution on the isoindole core in the target compound may reduce ring flexibility compared to unsubstituted derivatives.
Research Findings
- Thermal Stability: The extended conjugation in the target compound likely results in higher thermal stability (inferred from similar bis-heterocyclic systems) compared to mono-oxazolyl analogs .
- Synthetic Utility : The stereospecific oxazolyl groups may enable asymmetric catalysis applications, whereas phthalimide-based derivatives are more suited for electronic materials .
Biological Activity
The compound (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole (CAS No. 1358991-79-3) is a complex organic molecule with significant potential in biological research and medicinal chemistry. Its unique structure incorporates oxazolyl groups and a dihydro-isoindole core, making it a valuable candidate for investigating various biochemical pathways and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 461.6 g/mol. The compound typically appears as a light yellow to yellow powder. Its structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes through hydrogen bonding and other non-covalent interactions. The oxazolyl groups can modulate enzyme activities, while the dihydro-isoindole core may facilitate electron transfer processes critical for various biochemical reactions.
Enzyme Interactions
Research indicates that this compound serves as a probe in enzyme studies. It has been used to explore enzyme-substrate interactions and protein-ligand binding dynamics. The compound's structural features make it suitable for investigating enzyme kinetics and inhibition mechanisms.
Anticancer Activity
One notable study investigated the anticancer properties of derivatives of this compound. It was found that certain analogs exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways involved in tumor growth.
Neuroprotective Effects
Another area of research focused on the neuroprotective potential of this compound. Studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage. The protective effects were attributed to the compound's ability to enhance antioxidant defenses and reduce inflammatory responses in neuronal tissues.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotection | Reduction of oxidative stress | |
| Enzyme Interaction | Modulation of enzyme activity |
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Complexity | Biological Activity |
|---|---|---|
| Allylamine | Low | Antimicrobial properties |
| Carbonyl Compounds | Moderate | Various metabolic roles |
| (1Z,3Z)-Compound | High | Anticancer & neuroprotective |
The combination of oxazolyl and dihydro-isoindole groups in this compound provides a unique profile that enhances its reactivity and biological activity compared to simpler molecules.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing this compound?
- Methodological Answer : Employ ¹H and ¹³C NMR spectroscopy in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm structural assignments, focusing on the oxazoline and isoindole moieties. Compare experimental chemical shifts with density functional theory (DFT)-predicted values for validation. Infrared (IR) spectroscopy can identify functional groups like C=N (1650–1600 cm⁻¹) and C-O (1250–1050 cm⁻¹) stretches. Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry; use SHELXL for refinement .
Q. How is this compound typically synthesized?
- Methodological Answer : A common approach involves condensation reactions under acidic conditions. For example, reflux equimolar amounts of 4,5-dihydro-4-phenyl-2-oxazolecarbaldehyde and 2,3-dihydro-5,6-dimethyl-1H-isoindole in acetic acid with sodium acetate as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC), and purify the product via recrystallization (e.g., DMF/acetic acid mixtures) .
Q. What safety protocols are essential during handling?
- Methodological Answer : Use fume hoods for ventilation to prevent inhalation exposure. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes. Store the compound in a dry, dark environment at 4°C, away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or photophysical properties of derivatives?
- Methodological Answer : Combine time-dependent DFT (TD-DFT) with experimental UV-Vis spectroscopy to predict absorption/emission wavelengths. For reaction optimization, apply Bayesian algorithms to screen solvent systems (e.g., DMF vs. THF), temperatures, and catalysts. Validate predictions with small-scale reactions analyzed via HPLC .
Q. How to resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer : Cross-validate SC-XRD data (refined via SHELXS/SHELXD ) with solid-state NMR or Raman spectroscopy. Discrepancies in bond lengths or stereochemistry may arise from dynamic effects (e.g., tautomerism); use variable-temperature NMR or neutron diffraction to probe conformational flexibility .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodological Answer : Implement Design of Experiments (DoE) to identify critical variables (e.g., reaction time, stoichiometry). For example, use a central composite design to optimize the condensation step. Employ flow chemistry for precise control of mixing and temperature, reducing side reactions .
Q. How to design derivatives for targeted applications (e.g., sensors or catalysts)?
- Methodological Answer : Modify the oxazoline substituents via Sonogashira coupling or click chemistry to introduce electron-withdrawing/donating groups. Screen derivatives using cyclic voltammetry for redox activity or fluorescence quenching assays for sensor potential. Pair with molecular docking studies to predict binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
